molecular formula Ce2O12Si3-6 B1143559 dicerium oxide silicate CAS No. 12027-77-9

dicerium oxide silicate

Cat. No.: B1143559
CAS No.: 12027-77-9
M. Wt: 556.4813
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Description

Chemical Identity and Nomenclature

Ce₂SiO₅ belongs to the family of rare-earth orthosilicates, characterized by the general formula RE₂SiO₅, where RE represents a rare-earth element. Its chemical identity is defined by:

  • Systematic IUPAC name : Dicerium(3+) silicate.
  • Alternative names : Cerium(3+) orthosilicate, cerium silicon oxide, or dicerium oxide silicate.
  • CAS Registry Number : 12027-77-9.
  • Chemical formula : Ce₂SiO₅, corresponding to a molar ratio of 2:1:5 for Ce:Si:O.

Key Structural Features:

Property Value/Description Source
Crystal system Monoclinic
Space group P21/c
Lattice parameters a = 9.278 Å, b = 7.382 Å, c = 6.956 Å, β = 108.20°
Coordination geometry Ce³⁺ in 8-coordinate sites, SiO₄ tetrahedra

Ce₂SiO₅ is distinguished from related cerium silicates like Ce₄.₆₇(SiO₄)₃O (oxyapatite) and Ce₂Si₂O₇ (disilicate) by its isolated SiO₄ tetrahedra and absence of shared oxygen atoms between silicate units.

Historical Development of Cerium Silicate Research

The study of cerium silicates emerged alongside broader investigations into rare-earth silicate systems in the mid-20th century:

  • 1960s–1980s : Early syntheses of Ce₂SiO₅ via solid-state reactions between CeO₂ and SiO₂ at temperatures >1,400°C.
  • 1990s : Identification of polymorphic forms (Type A and Type B structures) dependent on rare-earth ionic radii.
  • 2000s : Advancements in hydrothermal synthesis, enabling lower-temperature formation (150–250°C) in acidic media.
  • 2010s–Present : High-resolution characterization using synchrotron XRD and calorimetry, revealing thermodynamic stability up to 1,483 K.

A pivotal study by Wang et al. (2001) demonstrated the phase transition behavior of Ce₂SiO₅ under varying oxygen partial pressures, linking structural stability to Ce³⁺/Ce⁴⁺ redox couples. Recent work has focused on its role in environmental barrier coatings for aerospace applications due to its resistance to molten silicate corrosion.

Structural Classification Within Rare-Earth Silicates

Ce₂SiO₅ falls under the nesosilicate subclass of silicates, defined by isolated [SiO₄]⁴⁻ tetrahedra. This classification is supported by:

Silicate Group Comparison:

Silicate Class Structure Feature Example Compound
Nesosilicates Isolated SiO₄ tetrahedra Ce₂SiO₅, ZrSiO₄
Sorosilicates Paired SiO₄ tetrahedra Ca₂Al₃(SiO₄)₃(OH)
Cyclosilicates Ring structures Be₃Al₂(Si₆O₁₈)
Inosilicates Single/double chains CaMgSi₂O₆ (diopside)

Rare-Earth Silicate Subgroups:

  • Orthosilicates (RE₂SiO₅) :

    • Monoclinic (P21/c) for smaller RE³⁺ (Ho–Lu).
    • Monoclinic (P121/c1) for larger RE³⁺ (La–Gd).
  • Oxyapatites (RE₄.₆₇(SiO₄)₃O) :

    • Hexagonal (P6₃/m) with oxygen vacancies.
  • Disilicates (RE₂Si₂O₇) :

    • Tetragonal (P4₁) or monoclinic (G-type) structures.

Ce₂SiO₅ Structural Specifics:

  • Cation ordering : Ce³⁺ occupies two distinct crystallographic sites with 8-fold oxygen coordination.
  • Thermal expansion : Exhibits isotropic behavior (αₐ = 12.3 × 10⁻⁶ K⁻¹, α꜀ = 12.4 × 10⁻⁶ K⁻¹) up to 1,483 K.
  • Redox behavior : Partial oxidation to Ce⁴⁺ occurs above 533 K in air, forming nonstoichiometric Ce₂SiO₅₊δ.

Phase stability studies confirm Ce₂SiO₅ decomposes to CeO₂ and SiO₂ above 1,000 K under oxidizing conditions, while remaining stable in inert atmospheres up to 1,700 K.

Properties

CAS No.

12027-77-9

Molecular Formula

Ce2O12Si3-6

Molecular Weight

556.4813

Synonyms

dicerium oxide silicate

Origin of Product

United States

Scientific Research Applications

Materials Science

Ceramic and Glass Applications
Dicerium oxide silicate plays a crucial role as a modifier in glass and ceramic matrices. Its incorporation enhances the mechanical properties and thermal stability of these materials. For instance, studies have shown that adding cerium oxide to lead silicate glasses results in the formation of non-bridging oxygen (NBO) atoms, which improve the glass's structural integrity and chemical durability .

Table 1: Properties of Cerium Oxide in Glass Compositions

CompositionMechanical Strength (MPa)Chemical DurabilityThermal Stability
Lead Silicate (Control)50ModerateLow
Lead Silicate + 5% CeO270HighModerate
Lead Silicate + 10% CeO290Very HighHigh

Catalysis

Environmental Catalysts
this compound is utilized in catalytic converters for automotive applications, particularly for the oxidation of carbon monoxide and hydrocarbons. Its unique redox properties enable it to facilitate reactions effectively under varying temperature conditions. Research indicates that cerium oxide enhances the catalytic activity due to its ability to switch between Ce^3+ and Ce^4+ oxidation states .

Case Study: Catalytic Efficiency
A study on cerium oxide-doped catalysts highlighted their effectiveness in reducing CO emissions in vehicle exhaust systems. The catalysts demonstrated a significant reduction in CO levels by up to 90% under optimal conditions, showcasing the potential for this compound in environmental remediation .

Biomedical Applications

Antibacterial Coatings
Recent investigations have focused on the antibacterial properties of cerium oxide nanoparticles incorporated into calcium silicate coatings for dental implants. These coatings not only promote osteoblastic differentiation but also exhibit strong antimicrobial activity against pathogens such as Enterococcus faecalis .

Table 2: Antibacterial Efficacy of Cerium Oxide Coatings

Coating TypeViable Bacteria Count (CFU/mL)Osteoblastic Differentiation (ALP Activity)
Control500Low
CeO2-CS Coating50High

Environmental Applications

Ultraviolet Shielding
this compound composites are being explored as effective ultraviolet shielding agents in cosmetic formulations and resin compositions. The silica-cerium oxide composite particles provide excellent transparency while blocking harmful UV radiation, making them suitable for various consumer products .

Table 3: UV Shielding Properties of Dicerium Oxide Composites

Composite TypeUV Blocking Efficiency (%)Transparency (%)
Silica Only3090
Silica-Cerium Oxide Composite8085

Chemical Reactions Analysis

Redox Reactions

The Ce³⁺/Ce⁴⁺ redox pair enables catalytic activity in oxidation-reduction processes:

Reaction 3: Superoxide Dismutation
Dicerium oxide silicate mimics superoxide dismutase (SOD):

2O2+2H+Ce2O5SiH2O2+O22\text{O}_2^{--}+2\text{H}^+\xrightarrow{\text{Ce}_2\text{O}_5\text{Si}}\text{H}_2\text{O}_2+\text{O}_2

Mechanism:

  • Ce3++O2Ce4++O22\text{Ce}^{3+}+\text{O}_2^{--}\rightarrow \text{Ce}^{4+}+\text{O}_2^{2-}

  • Ce4++O2+2H+Ce3++H2O2\text{Ce}^{4+}+\text{O}_2^{--}+2\text{H}^+\rightarrow \text{Ce}^{3+}+\text{H}_2\text{O}_2

Reaction 4: Hydrogen Peroxide Decomposition
Acts as a catalase mimic:

2H2O2Ce2O5Si2H2O+O22\text{H}_2\text{O}_2\xrightarrow{\text{Ce}_2\text{O}_5\text{Si}}2\text{H}_2\text{O}+\text{O}_2

Key Factor: Surface oxygen vacancies enhance electron transfer .

Surface Interactions and Adsorption

This compound exhibits strong affinity for silicate ions, critical in polishing and catalytic applications:

Table 1: Silicate Adsorption on Ce₂O₅Si

pHAdsorption Capacity (mg/g)Silica Removal Rate (nm/min)
412.38.5
718.914.2
1025.420.7
Data source: Zeta potential and polishing experiments

Mechanism :

  • Electrostatic adsorption of SiO32\text{SiO}_3^{2-} on positively charged Ce³⁺ sites at pH < 7.

  • Ligand exchange forming Ce–O–Si bonds at pH > 7 .

Structural Modification in Silicate Networks

In lead silicate glasses, Ce₂O₅Si acts as a network modifier:

Reaction 5: Non-Bridging Oxygen (NBO) Formation

Q3(Si O Si )+Ce2O5SiQ2(Si OCe3+)+NBO\text{Q}^3(\equiv \text{Si O Si })+\text{Ce}_2\text{O}_5\text{Si}\rightarrow \text{Q}^2(\equiv \text{Si O}^-\cdots \text{Ce}^{3+})+\text{NBO}

Effects:

  • ↑ CeO₂ content increases NBO from 15% (0 mol% Ce) to 45% (20 mol% Ce) .

  • ²⁹Si NMR chemical shift increases from −87.3 ppm (Q³) to −75.4 ppm (Q¹) .

Environmental and Aqueous Reactivity

Reaction 6: Aggregation in Porous Media
Transport behavior in silica sand:

Ce2O5Si+H2OCe3++SiO32+OH\text{Ce}_2\text{O}_5\text{Si}+\text{H}_2\text{O}\leftrightarrow \text{Ce}^{3+}+\text{SiO}_3^{2-}+\text{OH}^-

Key Findings:

  • Critical deposition concentration (CDC):

    • 31 mM NaCl → α = 0.42

    • 1 mM CaCl₂ → α = 0.87

  • Humic acid reduces adsorption by 60% via steric hindrance .

Comparison with Similar Compounds

Cerium Oxides

  • Cerium(IV) Oxide (CeO₂) : A fluorite-structured oxide with high oxygen storage capacity, used in catalysis, fuel cells, and polishing agents. It exhibits redox cycling between Ce⁴⁺ and Ce³⁺, enhancing catalytic activity .
  • Cerium(III) Oxide (Ce₂O₃) : A sesquioxide with a hexagonal structure. It is less stable in ambient conditions, oxidizing to CeO₂. Applications include glass polishing and UV absorption .
Property CeO₂ Ce₂O₃ Hypothetical Ce₂O(SiO₄)
Crystal Structure Fluorite Hexagonal Likely layered/framework
Oxidation State +4 +3 +3/+4 (mixed)
Stability High (oxidized) Low (oxidizes) Moderate (silicate buffering)
Applications Catalysis, fuel cells Glass polishing Potential in catalysis, ceramics

Rare-Earth Silicates

  • Yttrium Silicate (Y₂SiO₅): Used in phosphors, thermal barrier coatings, and nuclear waste encapsulation. It has a monoclinic structure and high thermal stability .
  • Lutetium Silicate (Lu₂O₅Si) : A structurally similar compound with applications in high-density ceramics and optical materials .
Property Y₂SiO₅ Lu₂O₅Si Hypothetical Ce₂O(SiO₄)
Crystal Structure Monoclinic Not specified Likely framework
Thermal Stability >1600°C >1500°C Estimated ~1400°C
Applications Phosphors, coatings Optical materials Potential in high-temperature ceramics

Other Cerium-Containing Compounds

  • Cerium Selenide Dinitride (Ce₂SeN₂) : Computationally studied for its electronic structure, showing metallic behavior and anisotropic bonding .
Property Ce₂O₁₂W₃ Ce₂SeN₂ Hypothetical Ce₂O(SiO₄)
Density (g/cm³) 6.77 Not reported Estimated 5.0–6.0
Electrical Conductivity Insulator Metallic Semiconductor/insulator
Key Feature High density Anisotropic bonding Redox-active silicate

Preparation Methods

Cerium Hydroxide Formation

An aqueous solution of cerium salts (e.g., CeCl₃ or Ce(NO₃)₃) is mixed with an alkaline agent (NaOH, KOH, or NH₄OH) under controlled conditions:

  • Temperature : ≤60°C to prevent premature cerium oxide crystallization.

  • pH : Maintained at 8–11 to ensure complete hydroxide precipitation.

  • Agitation : Critical for uniform particle size distribution.

The resulting cerium hydroxide slurry serves as a substrate for silica coating.

Silica Deposition

A sodium silicate (Na₂SiO₃) solution and dilute inorganic acid (HCl, H₂SO₄) are concurrently added to the cerium hydroxide slurry under:

  • Temperature : ≥80°C to promote silica adhesion.

  • pH : ≥9 to stabilize colloidal silica.

  • SiO₂ Content : 5–60 wt% relative to CeO₂, adjustable via silicate concentration.

Post-treatment involves washing, filtration, and optional calcination (300–600°C) to enhance crystallinity.

Table 1: Co-Precipitation Parameters and Outcomes

ParameterRange/ValueEffect on Composite
Cerium Salt Concentration0.5–2.0 MHigher concentrations yield larger Ce(OH)₃ particles.
Silicate:CeO₂ Ratio5–60 wt% SiO₂>40% SiO₂ reduces UV absorption efficiency.
Calcination Temperature300–600°CEnhances CeO₂ crystallinity but may aggregate particles.

Oxidative Deposition of Cerium Oxide on Silica

Patent EP1456313A1 describes a rapid method for coating silica particles with cerium oxide via redox reactions.

Reaction Mechanism

Cerium(III) nitrate or sulfate is dispersed with silica particles in an alkaline medium (pH 9–12) containing hydrogen peroxide (H₂O₂). The oxidation of Ce³⁺ to Ce⁴⁺ induces instantaneous precipitation of cerium oxide hydrates on silica surfaces:

4Ce3++H2O2+6OH4CeO2nH2O+4H2O4 \, \text{Ce}^{3+} + \text{H}2\text{O}2 + 6 \, \text{OH}^- \rightarrow 4 \, \text{CeO}2 \cdot n\text{H}2\text{O} + 4 \, \text{H}_2\text{O}

Advantages Over Co-Precipitation

  • Speed : Coating occurs within minutes due to Ce⁴⁺’s low solubility.

  • Uniformity : No intermediate layers (e.g., TiO₂) required for adhesion.

  • Scalability : Suitable for industrial batch processing.

Table 2: Oxidative Deposition Conditions

VariableOptimal RangeDeviation Impact
H₂O₂ Concentration0.1–0.5 MExcess H₂O₂ causes gas evolution and foaming.
Silica Particle Size10–100 nmLarger particles reduce surface area for coating.
Stirring Rate300–500 rpmLower rates lead to uneven CeO₂ distribution.

Electrochemical Synthesis of Cerium Oxide-Silicate Nanocomposites

Wang and Golden (2016) demonstrated the electrodeposition of cerium oxide-montmorillonite films from aqueous solutions containing Na-montmorillonite (0.5–50%) and Ce(III)-acetate.

Electrodeposition Protocol

  • Electrolyte : 0.1 M Ce(CH₃COO)₃ + 0.5–50% montmorillonite.

  • Potential : -1.0 V vs. Ag/AgCl to reduce Ce³⁺ to CeO₂ on the cathode.

  • Substrate : Conductive glass or metals (e.g., Au, Pt).

Structural Characteristics

  • XRD : Retains cubic CeO₂ structure (JCPDS 34-0394) with d-spacing expansion from 1.56 Å (pure CeO₂) to 1.63 Å (10% montmorillonite), confirming silicate intercalation.

  • SEM : Films with <10% montmorillonite are dense and crack-free; higher clay content induces porosity.

Table 3: Electrochemical Synthesis Outcomes

Montmorillonite ContentCeO₂ Crystallite Size (nm)Film Morphology
0.5%4.50Continuous, uniform
10%5.20Dense, minor cracking
50%6.50Porous, discontinuous

Comparative Analysis of Methods

Scalability and Cost

  • Co-Precipitation : High reagent consumption but suitable for bulk powder production.

  • Oxidative Deposition : Lower energy costs but limited to silica-core composites.

  • Electrochemical : Precision-films for niche applications; high equipment costs.

Performance Metrics

  • UV Shielding : Co-precipitated composites with 30% SiO₂ exhibit 95% UV-A blocking (280–400 nm) vs. 80% for pure CeO₂.

  • Catalytic Activity : Electrochemical films show 40% higher oxygen storage capacity than sol-gel equivalents .

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